molecular formula C21H16ClNO6 B2822470 Methyl 4-[7-chloro-2-(2-hydroxyethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate CAS No. 850900-77-5

Methyl 4-[7-chloro-2-(2-hydroxyethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Cat. No. B2822470
CAS RN: 850900-77-5
M. Wt: 413.81
InChI Key: GKWGIISNILTIQR-UHFFFAOYSA-N
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Description

Methyl 4-[7-chloro-2-(2-hydroxyethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a useful research compound. Its molecular formula is C21H16ClNO6 and its molecular weight is 413.81. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Electropolymerization and Electrochromic Properties : A study on the synthesis and electrochromic properties of a similar pyrrole derivative highlights the potential of these compounds in electrochromic devices. The synthesis involved electropolymerization of the compound to achieve films with enhanced chromatic contrast and stability, suggesting its utility in pH sensors and electrochromic displays (Almeida et al., 2017).

Antiproliferative and Antiviral Activity : Another research focused on the synthesis of pyrrolo[2,3-d]pyrimidines derivatives, revealing their antiproliferative and antiviral activities. This indicates the compound's potential in developing therapeutics for diseases such as human cytomegalovirus and herpes simplex (Pudlo et al., 1990).

Versatile Synthetic Intermediates : Research on 1,4-disubstituted and 1,4,5-trisubstituted pyrroles showcases the compound's role as a versatile synthetic intermediate. This work demonstrates the broad utility of such compounds in organic synthesis, enabling the construction of complex molecules (Katritzky & Li, 1996).

Applications in Materials Science

Photophysical Properties : A study on S, N, and Se-modified methyl salicylate derivatives, which are structurally related to the chemical compound of interest, explores their photophysical properties. Such investigations are crucial for the development of materials with specific optical properties for applications in sensors and optoelectronics (Yoon et al., 2019).

Crystal Structure Determination : The determination of the crystal structure of chain-functionalized pyrroles through synchrotron X-ray powder diffraction highlights the compound's significance in the field of crystallography and materials science. Understanding the crystal structure is vital for the design and synthesis of materials with desired physical and chemical properties (Silva et al., 2012).

properties

IUPAC Name

methyl 4-[7-chloro-2-(2-hydroxyethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClNO6/c1-28-21(27)12-4-2-11(3-5-12)17-16-18(25)14-10-13(22)6-7-15(14)29-19(16)20(26)23(17)8-9-24/h2-7,10,17,24H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWGIISNILTIQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2CCO)OC4=C(C3=O)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[7-chloro-2-(2-hydroxyethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

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